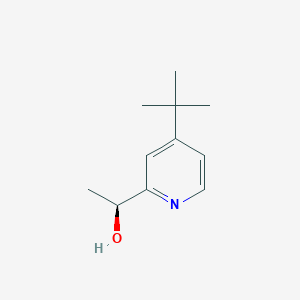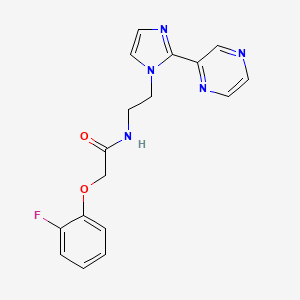![molecular formula C15H11IN2O5 B2555724 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid CAS No. 294892-53-8](/img/structure/B2555724.png)
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C15H11IN2O5 It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid It has been shown to be a potent inhibitor of influenza virus replication . This suggests that it may interact with proteins or enzymes that are crucial for the replication of the influenza virus.
Mode of Action
The exact mode of action of This compound Given its inhibitory effect on influenza virus replication , it can be inferred that it likely interferes with the viral replication process, possibly by binding to and inhibiting a key enzyme or protein involved in this process.
Biochemical Pathways
The specific biochemical pathways affected by This compound Considering its inhibitory effect on influenza virus replication , it is likely that it impacts the pathways involved in viral replication and proliferation.
Result of Action
The molecular and cellular effects of This compound It has been shown to be effective against mouse flu in vivo and in vitro, as well as against avian influenza virus in vivo . This suggests that it has a significant antiviral effect at both the cellular and organismal levels.
Biochemical Analysis
Biochemical Properties
The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which could potentially interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It has been suggested that this compound may inhibit the replication of the influenza virus . This suggests that it could have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that this antiviral drug binds to the viral RNA polymerase subunit and inhibits its activity . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid typically involves multiple steps, starting with the iodination of a suitable benzoic acid derivative. The process may include:
Iodination: Introduction of the iodine atom to the benzene ring using iodine and an oxidizing agent such as nitric acid.
Nitration: Introduction of the nitro group through a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid.
Acylation: Formation of the benzoyl group by reacting the intermediate with an appropriate acyl chloride.
Amidation: Introduction of the amide group by reacting the acylated intermediate with an amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to produce this compound on a larger scale if needed.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Reduction: Formation of 5-amino-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid.
Oxidation: Formation of this compound with a carboxylic acid group.
Scientific Research Applications
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Studied for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methylbenzoic acid: Similar structure but lacks the nitro and benzoyl groups.
2-Iodo-5-methylbenzoic acid: Similar structure but with different positioning of the iodine and methyl groups.
Methyl 2-iodo-3-methylbenzoate: An ester derivative with similar iodine and methyl groups.
Uniqueness
5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is unique due to the presence of multiple functional groups, including iodine, nitro, and benzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
5-iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O5/c1-8-6-9(2-5-13(8)18(22)23)14(19)17-12-4-3-10(16)7-11(12)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOTWEHZWGUTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)



![2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2555659.png)

![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)
